molecular formula C16H21NO B8719409 Norlevorphanol CAS No. 39131-41-4

Norlevorphanol

Cat. No.: B8719409
CAS No.: 39131-41-4
M. Wt: 243.34 g/mol
InChI Key: IYNWSQDZXMGGGI-NUEKZKHPSA-N
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Description

Norlevorphanol is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and has the chemical formula C₁₆H₂₁NO. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norlevorphanol can be synthesized through several methods, typically involving the reduction of morphinan derivatives. One common route involves the catalytic hydrogenation of 3-hydroxymorphinan under specific conditions to yield this compound. The reaction typically requires a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation reactors and efficient catalytic systems would be essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Norlevorphanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated morphinan derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated morphinan derivatives.

    Substitution: Alkylated or acylated morphinan derivatives.

Scientific Research Applications

Norlevorphanol has several applications in scientific research:

Mechanism of Action

Norlevorphanol exerts its effects primarily through interaction with the mu-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon binding, it activates intracellular signaling pathways that result in analgesic effects. The compound’s efficacy is influenced by its affinity for the receptor and its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

    Levallorphan: Another morphinan derivative with opioid antagonist properties.

    Levorphanol: A potent opioid analgesic with similar structure but different pharmacological profile.

    Levomethorphan: An isomer with distinct pharmacological effects.

Uniqueness

Norlevorphanol is unique due to its specific isomeric form and its high affinity for the mu-opioid receptor. Unlike some of its analogs, it was never marketed, making it primarily of interest for research rather than clinical use .

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Properties

CAS No.

39131-41-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1

InChI Key

IYNWSQDZXMGGGI-NUEKZKHPSA-N

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O

SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

Related CAS

63732-85-4 (hydrobromide)
53448-65-0 (hydrochloride salt/solvate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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